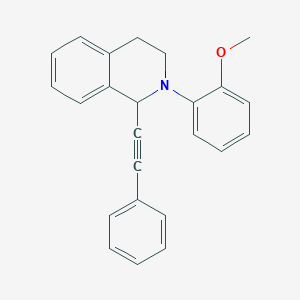

2-(2-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline

Description

2-(2-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline (THIQ) derivative characterized by a 2-methoxyphenyl substituent at position 2 and a phenylethynyl group at position 1. The THIQ scaffold is widely studied due to its presence in bioactive alkaloids and synthetic pharmaceuticals, exhibiting activities such as antimicrobial, antitumor, and receptor modulation . This compound’s structural uniqueness lies in the ortho-methoxy substitution on the aryl ring and the alkynyl linkage, which may enhance electronic and steric interactions in biological systems.

Properties

CAS No. |

823814-06-8 |

|---|---|

Molecular Formula |

C24H21NO |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-1-(2-phenylethynyl)-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C24H21NO/c1-26-24-14-8-7-13-23(24)25-18-17-20-11-5-6-12-21(20)22(25)16-15-19-9-3-2-4-10-19/h2-14,22H,17-18H2,1H3 |

InChI Key |

NBFXBYYTDSVWSH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2CCC3=CC=CC=C3C2C#CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Phenylethynyl Group: This step involves the Sonogashira coupling reaction, where a phenylacetylene reacts with a halogenated tetrahydroisoquinoline derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Photoredox-Catalyzed Alkynylation

-

Catalyst system : Ru(bpy)₃Cl₂ (2.5 mol%) and L-proline (10 mol%) under 8W CFL irradiation .

-

Conditions : Methanol/acetonitrile (1:1) solvent, microflow reactor, 2-hour reaction time.

-

Mechanism : Visible-light-driven single-electron transfer (SET) enables α-C–H alkynylation via radical intermediates .

Copper-Catalyzed Decarboxylative Alkynylation

-

Catalyst : CuCl (10 mol%) with alkynoic acids as alkyne sources .

-

Conditions : Water/acetonitrile (1:1), 50°C, 24 hours under 4–5 bar air pressure.

-

Scope : Compatible with electron-deficient and electron-rich alkynes .

C–H Bond Activation and Arylation

-

Reagents : [bis(trifluoroacetoxy)iodo]benzene (PIFA) and phenylmagnesium bromide .

-

Conditions : 2-MeTHF solvent, 0°C, 3-hour reaction time.

-

Outcome : Selective arylation at the α-C position with 99% yield .

Nitromethylation

-

Catalyst : Squaraine dye (Sq687, 5 mol%) under 810 nm NIR irradiation .

-

Conditions : DMSO solvent, air atmosphere, room temperature.

Cyanation

Comparative Reaction Data

Stereochemical and Substituent Effects

Scientific Research Applications

2-(2-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

Position of Methoxy Substitution

- 4-Methoxy Isomer: 1-(Phenylethynyl)-2-(4-methoxyphenyl)-THIQ (14a, ) differs in the methoxy group’s position (para vs. ortho). The ortho-methoxy group in the target compound may enhance rigidity or π-π stacking in receptor binding .

- Other Methoxy Derivatives : lists 2-(3-methoxyphenyl)- and 2-(4-methoxyphenyl)-THIQ-1-carbonitriles. While these are carbonitrile derivatives, the meta- and para-methoxy positions exhibit distinct electronic effects, altering dipole moments and solubility .

Alkynyl vs. Alkyl/Aryl Groups

- Phenylethynyl vs. Alkyl Chains: In , compounds 14b–d (hept-1-yn-1-yl, oct-1-yn-1-yl) show that longer alkyl chains increase lipophilicity (e.g., 14b: logP ≈ 4.5 vs. phenylethynyl’s logP ~3.8 estimated).

- Heterocyclic Substituents : describes compounds with furan-2-ylmethyl (8e) or thiophen-2-ylmethyl (8k) groups. These heterocycles may improve water solubility but reduce metabolic stability compared to the target’s phenyl group .

Physicochemical Properties

Biological Activity

2-(2-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline (THIQ), a compound known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are a class of compounds that have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including:

The structural variations in THIQ derivatives significantly influence their biological efficacy. The presence of different functional groups can enhance or diminish their activity.

Structure-Activity Relationship (SAR)

The SAR of THIQ derivatives indicates that the electronic nature and steric effects of substituents on the aromatic rings play crucial roles in modulating biological activity. For instance:

- Electron-donating groups (e.g., methoxy) can enhance the lipophilicity and bioavailability of the compound.

- Electron-withdrawing groups can alter the binding affinity to biological targets .

In the case of this compound, the methoxy group is likely to contribute positively to its pharmacokinetic properties.

Biological Activity

Recent studies have highlighted several key aspects of the biological activity of this compound:

Antitumor Activity

Research has shown that THIQ derivatives possess significant antitumor properties. For example, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-Methoxyphenyl derivative | MCF-7 (breast cancer) | 10 | Apoptosis |

| 2-Methoxyphenyl derivative | A549 (lung cancer) | 15 | Cell cycle arrest |

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have shown promise in neuroprotection against oxidative stress and neurodegenerative diseases. The compound under discussion may exhibit similar protective effects by modulating neurotransmitter systems and reducing neuroinflammation .

Antimicrobial Activity

The antimicrobial potential of THIQ derivatives has been documented, with some compounds exhibiting activity against both Gram-positive and Gram-negative bacteria. The presence of the phenylethynyl group may enhance membrane permeability, facilitating access to intracellular targets .

Case Studies

Several case studies exemplify the potential therapeutic applications of this compound:

- Cancer Therapy : A study involving a series of THIQ derivatives demonstrated enhanced cytotoxicity in breast cancer models when modified with various substituents. The specific compound exhibited an IC50 value significantly lower than traditional chemotherapeutics .

- Neurodegenerative Diseases : In animal models for Alzheimer's disease, administration of THIQ derivatives led to improved cognitive function and reduced amyloid plaque formation .

Q & A

Q. What are the common synthetic strategies for preparing 2-(2-Methoxyphenyl)-1-(phenylethynyl)-tetrahydroisoquinoline?

The synthesis of tetrahydroisoquinoline derivatives typically employs cyclization reactions such as the Pictet-Spengler or Bischler-Napieralski methods. For example:

- Pictet-Spengler reaction : Condensation of β-arylethylamines with carbonyl compounds under acidic conditions to form the tetrahydroisoquinoline core .

- Intramolecular cyclization : highlights the use of epichlorohydrin-derived intermediates for constructing the tetrahydroquinoline scaffold, which can be adapted for analogous tetrahydroisoquinoline systems by modifying substituents .

- Functionalization : Post-cyclization modifications (e.g., Sonogashira coupling) can introduce phenylethynyl groups at the 1-position, as seen in related compounds .

Q. What biological activities are associated with tetrahydroisoquinoline derivatives, and how can they be experimentally validated?

Tetrahydroisoquinolines exhibit diverse biological activities:

- Antitumor : Assessed via in vitro cytotoxicity assays (e.g., MTT assay against cancer cell lines like HeLa or MCF-7) .

- Antimicrobial : Tested using disk diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus or C. albicans) .

- Neuroprotective : Evaluated in neuronal cell models exposed to oxidative stress (e.g., H₂O₂-induced apoptosis) .

Q. Table 1: Reported Biological Activities of Tetrahydroisoquinoline Derivatives

| Substituents | Biological Activity | Assay Method | Reference |

|---|---|---|---|

| 2-Iodophenyl, 1-carbonitrile | Antitumor, Antimicrobial | MTT, Disk diffusion | |

| 4-Methoxyphenyl, benzyl ester | Kinase inhibition | Enzyme inhibition assays |

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of phenylethynyl-substituted tetrahydroisoquinolines be addressed?

Regioselectivity issues often arise during alkyne incorporation. Strategies include:

- Catalytic optimization : Use of Pd/Cu catalysts in Sonogashira coupling to enhance selectivity for the 1-position .

- Protecting groups : Temporary protection of reactive sites (e.g., methoxy groups) to direct coupling reactions .

- Computational modeling : DFT calculations to predict electronic effects of substituents on reaction pathways .

Q. How do structural modifications (e.g., methoxy vs. methylsulfonyl groups) influence biological activity?

- Methoxy groups : Enhance solubility and modulate electron density, potentially improving binding to hydrophobic enzyme pockets (e.g., antimicrobial targets) .

- Methylsulfonyl groups : Introduce strong electron-withdrawing effects, which may enhance antitumor activity by stabilizing interactions with DNA topoisomerases .

- Phenylethynyl groups : Increase steric bulk, potentially reducing off-target effects while maintaining affinity for neuronal receptors .

Q. What analytical techniques are critical for resolving contradictions in reported biological data?

- X-ray crystallography : Resolves structural ambiguities (e.g., confirming substituent positions, as in ) .

- HPLC-MS : Validates compound purity and identifies degradation products that may skew activity results .

- Dose-response studies : Differentiates between true activity and assay artifacts by establishing clear EC₅₀/IC₅₀ values .

Q. Table 2: Key Analytical Methods for Structural and Functional Validation

Q. How can researchers mitigate safety risks when handling tetrahydroisoquinoline derivatives?

- Hazard assessment : Refer to Safety Data Sheets (SDS) for acute toxicity (e.g., oral LD₅₀) and irritancy data (e.g., reports H302, H315 hazards) .

- Engineering controls : Use fume hoods and personal protective equipment (PPE) to minimize exposure during synthesis .

- Waste disposal : Follow institutional guidelines for organic solvents and halogenated byproducts .

Q. What strategies are recommended for designing SAR (Structure-Activity Relationship) studies?

- Fragment-based design : Systematically vary substituents (e.g., methoxy, halogens, alkyl chains) to map activity trends .

- Molecular docking : Predict binding modes with target proteins (e.g., kinases or microbial enzymes) using software like AutoDock .

- Meta-analysis : Compare data across studies to identify consensus pharmacophores (e.g., methoxy groups at 2-position correlate with antimicrobial activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.